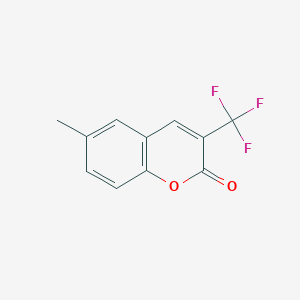
6-Methyl-3-(trifluoromethyl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-3-(trifluoromethyl)-2H-chromen-2-one is a chemical compound that belongs to the class of chromenones, which are known for their diverse biological activities. The presence of a trifluoromethyl group in the structure enhances its chemical stability and biological activity, making it a compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates in the presence of radical initiators.
Industrial Production Methods
Industrial production of 6-Methyl-3-(trifluoromethyl)-2H-chromen-2-one may involve scalable synthetic routes such as the Suzuki–Miyaura coupling reaction, which is known for its efficiency in forming carbon-carbon bonds. This method can be adapted for large-scale production by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration .
化学反应分析
Types of Reactions
6-Methyl-3-(trifluoromethyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromenone structure to dihydrochromenones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce dihydrochromenones .
科学研究应用
6-Methyl-3-(trifluoromethyl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
作用机制
The mechanism of action of 6-Methyl-3-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to increased binding affinity and specificity. This interaction can modulate various biological processes, such as enzyme activity and signal transduction pathways .
相似化合物的比较
Similar Compounds
6-Methyl-3-(trifluoromethyl)-2,3′-bipyridine: This compound shares the trifluoromethyl group and exhibits similar chemical properties.
6-Methyl-3-(trifluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine: Another compound with a trifluoromethyl group, used in various chemical applications.
Uniqueness
6-Methyl-3-(trifluoromethyl)-2H-chromen-2-one is unique due to its chromenone structure, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and activity, making it a valuable compound in research and industrial applications .
属性
分子式 |
C11H7F3O2 |
|---|---|
分子量 |
228.17 g/mol |
IUPAC 名称 |
6-methyl-3-(trifluoromethyl)chromen-2-one |
InChI |
InChI=1S/C11H7F3O2/c1-6-2-3-9-7(4-6)5-8(10(15)16-9)11(12,13)14/h2-5H,1H3 |
InChI 键 |
MOQTVXGHQQNVKX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(Benzo[d][1,3]dioxol-4-yl)-N-methylmethanamine hydrochloride](/img/structure/B13038443.png)

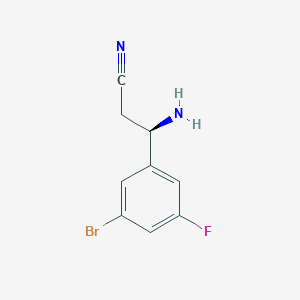

![6-Chloro-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13038472.png)
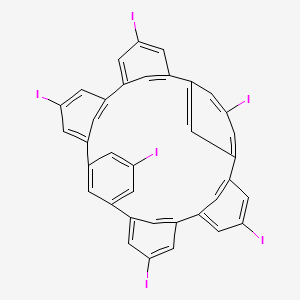
![6-Phenylimidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13038487.png)
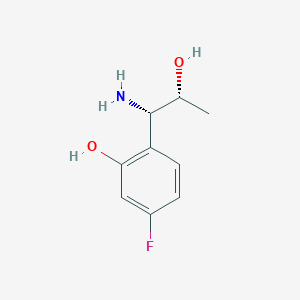
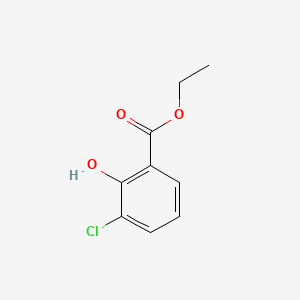

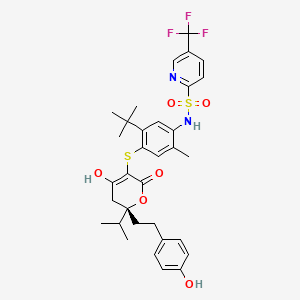
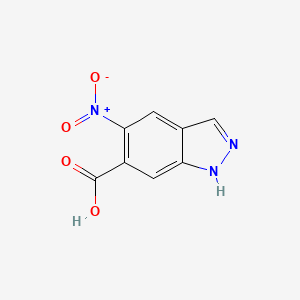
![5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylic acid](/img/structure/B13038521.png)
